molecular formula C8H10BrNO B1281374 5-Bromo-2-ethoxyaniline CAS No. 68319-86-8

5-Bromo-2-ethoxyaniline

Cat. No. B1281374
CAS RN: 68319-86-8
M. Wt: 216.07 g/mol
InChI Key: VVSSUPLMPJIGNN-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxyaniline is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various brominated and ethoxy-containing compounds, which are relevant to the understanding of similar structures and their chemical behavior. For instance, the synthesis of related compounds such as 5-(ethylsulfonyl)-2-methoxyaniline and ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate are discussed, which share some structural features with 5-Bromo-2-ethoxyaniline.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available precursors. For example, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline is achieved in four steps with an overall yield of 59% . Similarly, the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate involves specific reagents and conditions to achieve the desired product . These methods provide insight into potential synthetic routes that could be adapted for the synthesis of 5-Bromo-2-ethoxyaniline.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-2-ethoxyaniline is characterized using techniques such as IR spectroscopy, NMR, Mass spectroscopy, and X-ray diffraction analysis . These techniques allow for the determination of the molecular geometry, electronic structure, and confirmation of the synthesized compounds' identity.

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated and ethoxy-containing compounds. For instance, the transformation of 1-arylmethyl-2-(bromomethyl)aziridines into different functionalized products , and the synthesis of brominated pyrazoles from brominated trihalomethylenones . These reactions showcase the reactivity of bromine and ethoxy groups in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 5-Bromo-2-ethoxyaniline are characterized in detail. For example, the physicochemical characterization of 5-(ethylsulfonyl)-2-methoxyaniline and its intermediates is provided , and the crystallographic parameters of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate are reported . These properties are crucial for understanding the behavior of these compounds under various conditions and for their application in pharmaceuticals or other industries.

Scientific Research Applications

  • Specific Scientific Field: Pharmaceutical Chemistry .
  • Summary of the Application: 5-Bromo-2-ethoxyaniline is used as a key intermediate in the synthesis of a family of promising Sodium-glucose co-transporter-2 (SGLT2) inhibitors . These inhibitors are currently in preclinical and phase I studies for diabetes therapy .
  • Methods of Application or Experimental Procedures: The preparation of the key intermediate involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The raw starting material used is cheap and easily available dimethyl terephthalate .
  • Results or Outcomes: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Safety And Hazards

5-Bromo-2-ethoxyaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-2-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSSUPLMPJIGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethoxyaniline

CAS RN

68319-86-8
Record name 5-bromo-2-ethoxyaniline
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